diacetyloxymercury
Overview
Description
Acetic acid, mercury(2+) salt (21): , also known as mercuric acetate, is a chemical compound with the formula Hg(C₂H₃O₂)₂. It is the mercury(II) salt of acetic acid and is known for its unique properties and applications in various fields. This compound is a white, water-soluble solid that can sometimes appear yellowish due to decomposition over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetic acid, mercury(2+) salt (2:1) can be synthesized by reacting mercuric oxide with acetic acid. The reaction is as follows:
HgO+2CH3COOH→Hg(CH3COO)2+H2O
This reaction involves the dissolution of mercuric oxide in acetic acid, resulting in the formation of mercuric acetate and water .
Industrial Production Methods: Industrial production of acetic acid, mercury(2+) salt (2:1) typically follows the same synthetic route as described above. The process involves careful control of reaction conditions to ensure high purity and yield of the product. The reaction is usually carried out in a controlled environment to prevent contamination and ensure safety due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation and Reduction:
- Acetic acid, mercury(2+) salt (2:1) can undergo redox reactions. For example, it reacts with hydrogen sulfide to form mercuric sulfide and acetic acid:
Hg(CH3COO)2+H2S→HgS+2CH3COOH
- The black polymorph of mercuric sulfide (HgS) can be converted to the red form upon gentle heating .
- Acetic acid, mercury(2+) salt (2:1) can undergo redox reactions. For example, it reacts with hydrogen sulfide to form mercuric sulfide and acetic acid:
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Substitution:
- Electron-rich arenes, such as phenol, undergo mercuration when treated with acetic acid, mercury(2+) salt (2:1). The reaction is as follows:
C6H5OH+Hg(CH3COO)2→C6H4(OH)−HgOAc+CH3COOH
- The acetate group on mercury can be displaced by chloride ions .
- Electron-rich arenes, such as phenol, undergo mercuration when treated with acetic acid, mercury(2+) salt (2:1). The reaction is as follows:
Common Reagents and Conditions:
- Hydrogen sulfide (H₂S) for precipitation reactions.
- Electron-rich arenes for mercuration reactions.
- Chloride ions for substitution reactions.
Major Products:
- Mercuric sulfide (HgS) in red and black polymorphs.
- Organomercury compounds from mercuration reactions.
Scientific Research Applications
Acetic acid, mercury(2+) salt (2:1) has several applications in scientific research:
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Chemistry:
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Biology and Medicine:
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Industry:
Mechanism of Action
The mechanism of action of acetic acid, mercury(2+) salt (2:1) involves its ability to form complexes with organic and inorganic molecules. In mercuration reactions, the compound interacts with electron-rich sites on organic molecules, leading to the formation of organomercury compounds. The acetate groups can be displaced by other nucleophiles, such as chloride ions, resulting in substitution reactions .
Comparison with Similar Compounds
-
Mercuric chloride (HgCl₂):
- Similar in being a mercury(II) compound but differs in its chloride ligands instead of acetate.
- Used in antiseptics, disinfectants, and as a reagent in organic synthesis .
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Mercuric oxide (HgO):
- Used as a precursor in the synthesis of acetic acid, mercury(2+) salt (2:1).
- Employed in the production of other mercury compounds .
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Phenylmercury acetate (C₆H₅HgO₂CCH₃):
Uniqueness: Acetic acid, mercury(2+) salt (2:1) is unique due to its specific reactivity with electron-rich organic compounds, making it valuable in the synthesis of organomercury compounds. Its ability to undergo substitution reactions also distinguishes it from other mercury compounds .
Properties
IUPAC Name |
diacetyloxymercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMYZIKAHFEUFJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Hg]OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6HgO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600-27-7 | |
Record name | Acetic acid, mercury(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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